molecular formula C13H8N4O2S B12790274 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene CAS No. 24722-66-5

1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene

Cat. No.: B12790274
CAS No.: 24722-66-5
M. Wt: 284.30 g/mol
InChI Key: HQLMTPHMWRDLGZ-UHFFFAOYSA-N
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Description

1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene is a complex organic compound that features both hydroxyamino and isothiocyanato functional groups

Preparation Methods

The synthesis of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene typically involves multi-step organic reactions. One common synthetic route includes the diazotization of aniline derivatives followed by coupling with isothiocyanate-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins and enzymes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene involves its interaction with biological molecules through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can affect various molecular pathways and cellular processes .

Comparison with Similar Compounds

1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of hydroxyamino and isothiocyanato functional groups, which provide a wide range of reactivity and applications.

Properties

CAS No.

24722-66-5

Molecular Formula

C13H8N4O2S

Molecular Weight

284.30 g/mol

IUPAC Name

(4-isothiocyanatophenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C13H8N4O2S/c18-17(19)13-7-5-12(6-8-13)16-15-11-3-1-10(2-4-11)14-9-20/h1-8H

InChI Key

HQLMTPHMWRDLGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=S)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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